Class-Level Anticancer Activity Benchmarking Against Structural Analogs
In a class-level context, the target compound's core structure (3-furan-2-yl-2-(thiazol-2-yl)acrylonitrile) is a proven scaffold for anticancer activity. A 2022 study quantified that derivatives with a 4-furan substituent on the thiazole ring (compounds 6b-g) showed sensitivity against MDA-MB-468 and T-47D breast cancer cell lines, with growth percentages (GP) ranging from -38.24% to 1.28% in an NCI screen at a single 10 µM dose [1]. In contrast, analogs with a 4-thiophen substituent (compounds 6h, 6i) possessed low activity [1]. This demonstrates that the 4-position substituent on the thiazole is a critical determinant of potency. The 4-fluorophenyl group of 298219-43-9 offers a distinct electronic and steric profile compared to the heteroaromatic furan/thiophene congeners, positioning it as a unique, untested candidate for expanding the SAR landscape of this chemotype.
| Evidence Dimension | Cytotoxicity against breast cancer cell lines (NCI single-dose screen) |
|---|---|
| Target Compound Data | No direct data available. |
| Comparator Or Baseline | 3-furan-2-yl-2-(4-furan-2-ylthiazol-2-yl)acrylonitrile derivatives (6b-g): GP = -38.24% to 1.28%. 3-furan-2-yl-2-(4-thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives (6h,i): Low activity. |
| Quantified Difference | Not quantifiable; the 4-fluorophenyl substituted target represents an uncharacterized region of SAR space. |
| Conditions | NCI Developmental Therapeutics Program in vitro screen, 10 µM concentration, cell lines MDA-MB-468 and T-47D. |
Why This Matters
For an SAR-driven procurement decision, this compound's unique substituent pattern on a validated anticancer scaffold provides a high-value opportunity to probe underexplored chemical space, avoiding the procurement of a functionally redundant analog.
- [1] Matiichuk, Y., Horak, Y. I., Chaban, T., Chaban, I., & Matiychuk, V. S. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 123-128. View Source
